(R)-4-(1-Aminopentyl)benzonitrile
Description
(R)-4-(1-Aminopentyl)benzonitrile is a chiral nitrile derivative featuring a benzonitrile core substituted with a pentylamine group at the para position. The (R)-configuration at the chiral center imports stereoselective properties, making it relevant in asymmetric synthesis and pharmaceutical applications. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related nitrile-containing compounds. Key characteristics include:
- Molecular formula: C₁₂H₁₆N₂ (inferred from similar structures).
- Functional groups: Aromatic nitrile (electron-withdrawing) and a primary amine (electron-donating) separated by a five-carbon alkyl chain.
- Applications: Potential use as a chiral intermediate in drug synthesis or ligand design due to its stereogenic center and polar functional groups.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-[(1R)-1-aminopentyl]benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8,12H,2-4,14H2,1H3/t12-/m1/s1 |
InChI Key |
LZACUTCWKOMQHZ-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=C(C=C1)C#N)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares (R)-4-(1-Aminopentyl)benzonitrile with structurally related compounds, highlighting differences in substituents, synthesis routes, and applications:
Key Research Findings
Physicochemical and Photophysical Properties
- Solubility and Stability: Shorter-chain analogs (e.g., 3-(Aminomethyl)benzonitrile) exhibit higher polarity and solubility in polar solvents compared to the longer-chain this compound, which may prefer lipid-rich environments .
- Fluorescence Behavior: discusses twisted intramolecular charge-transfer (TICT) states in flexible molecules. The pentyl chain in this compound could enable TICT formation, whereas rigid analogs (e.g., quinazolinone derivatives) exhibit planar intramolecular charge-transfer (PICT) states, affecting fluorescence quantum yields .
Pharmaceutical Relevance
- The quinazolinone-benzonitrile polymorph () demonstrates the importance of nitrile groups in enhancing drug stability and binding affinity. This compound’s chiral amine may similarly improve target specificity in kinase or protease inhibitors .
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